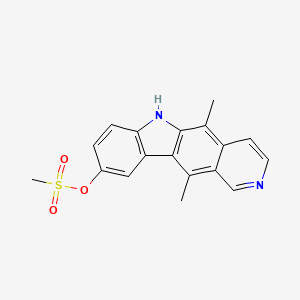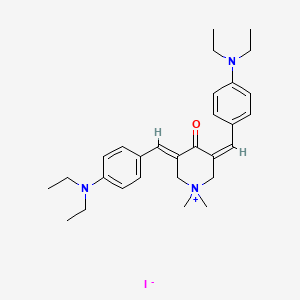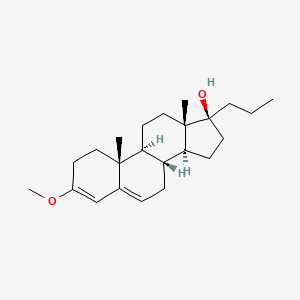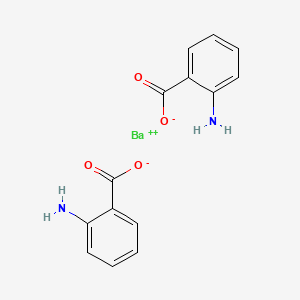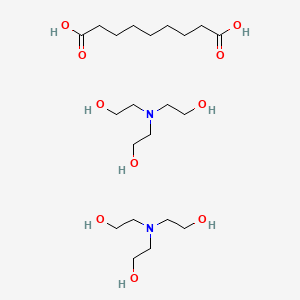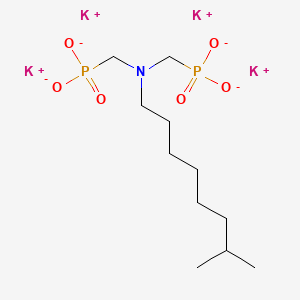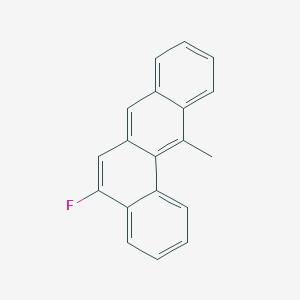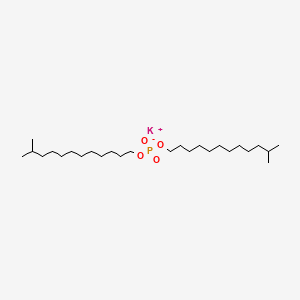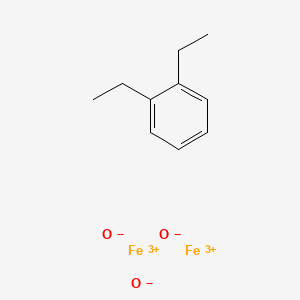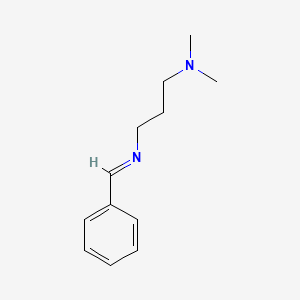
N'-Benzylene-N,N-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzylene-N,N-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with benzyl and dimethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Benzylene-N,N-dimethylpropane-1,3-diamine can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N’-Benzylene-N,N-dimethylpropane-1,3-diamine often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzylene-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N’-Benzylene-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-Benzylene-N,N-dimethylpropane-1,3-diamine involves its interaction with various molecular targets. The benzyl and dimethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Diethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
Uniqueness
N’-Benzylene-N,N-dimethylpropane-1,3-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
62203-90-1 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-(benzylideneamino)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clave InChI |
XPNPMLCKAGNBIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


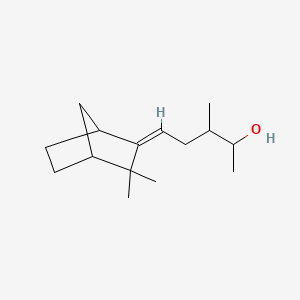
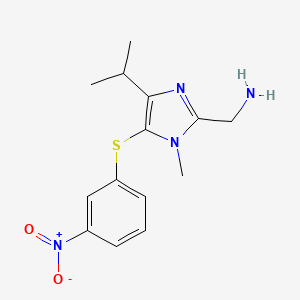
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)
